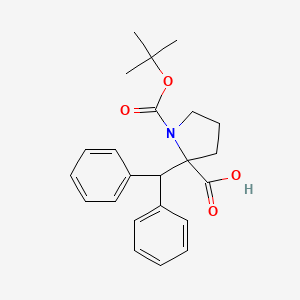

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a five-membered pyrrolidine ring bearing two distinct functional groups at the 2-position. The pyrrolidine nitrogen atom is protected by a tert-butoxycarbonyl group, while the 2-carbon bears both a carboxylic acid functionality and a diphenylmethyl (benzhydryl) substituent. The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: CC(C)(C)OC(=O)N1CCCC1(C(c2ccccc2)c3ccccc3)C(=O)O, which illustrates the connectivity between all atoms in the molecule.

The stereochemical configuration of this compound presents significant complexity due to the presence of a quaternary carbon center at the 2-position of the pyrrolidine ring. This carbon center is substituted with four different groups: the pyrrolidine ring nitrogen, a carboxylic acid group, a diphenylmethyl group, and participation in the ring structure itself. The compound exists as a racemic mixture, designated as the DL-form, indicating the presence of both enantiomers in equal proportions. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, though this appears to reference a related chlorinated analog rather than the diphenylmethyl variant.

The spatial arrangement of the diphenylmethyl group introduces additional conformational considerations. Crystal structure analysis of related compounds has revealed that the two phenyl rings of the benzhydryl group can adopt chiral P- or M-conformations, which significantly influence the overall molecular geometry and potential for intermolecular interactions. These conformational preferences contribute to the compound's ability to function as a chiral auxiliary or building block in asymmetric synthesis applications.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of this compound and closely related analogs provide crucial insights into the three-dimensional structure and conformational behavior of these molecules. X-ray crystallography represents the gold standard for determining precise atomic positions and intermolecular interactions in the solid state. The crystallization process typically requires high purity samples and careful optimization of crystallization conditions, including solvent selection, temperature control, and concentration parameters.

For pyrrolidine derivatives bearing bulky substituents like the diphenylmethyl group, crystal packing often reveals significant conformational constraints imposed by steric interactions. The pyrrolidine ring itself typically adopts envelope or twist conformations to minimize ring strain, while the diphenylmethyl substituent can exhibit various orientations relative to the ring plane. Temperature-dependent crystallographic studies have shown that macromolecular crystals exhibit dynamic behavior, with solvent molecules and flexible side chains displaying increased mobility at higher temperatures.

The crystallographic characterization process involves several critical steps, beginning with the growth of suitable single crystals. For organic compounds like this compound, vapor diffusion and batch crystallization methods are commonly employed. The resulting crystals must be of sufficient quality to diffract X-rays to high resolution, typically requiring dimensions on the order of 0.1-0.5 millimeters and minimal defects or twinning.

Structure validation protocols, as implemented in crystallographic software packages, ensure the accuracy and reliability of determined structures. These validation procedures check for proper geometric parameters, reasonable thermal displacement factors, and appropriate handling of hydrogen atoms and solvent molecules. The final crystallographic model provides precise bond lengths, bond angles, and torsion angles that characterize the molecular conformation and packing arrangements.

Comparative Analysis with Related Pyrrolidine Derivatives

N-Boc-alpha-methyl-L-proline, with the molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol, represents a simpler analog bearing only a methyl substituent at the 2-position. This compound demonstrates the fundamental structural framework without the steric bulk of the diphenylmethyl group, providing insight into the conformational changes induced by larger substituents. Crystal structure data for this compound, available through the Cambridge Crystallographic Data Centre with reference number 894992, reveals the preferred conformation of the basic pyrrolidine-carboxylic acid scaffold.

The series of Boc-protected pyrrolidinecarboxylic acids extends to include various aromatic substituents. For instance, 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid (molecular formula C₁₇H₂₂ClNO₄) provides a direct comparison with a single aromatic ring versus the diphenyl system. This compound exhibits a molecular weight of 339.8 g/mol, which is 41.7 g/mol lighter than the diphenylmethyl analog, reflecting the absence of one phenyl ring.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 2 | CAS Number |

|---|---|---|---|---|

| This compound | C₂₃H₂₇NO₄ | 381.46 | Diphenylmethyl | 351002-64-7 |

| N-Boc-alpha-methyl-L-proline | C₁₁H₁₉NO₄ | 229.27 | Methyl | 103336-06-7 |

| 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid | C₁₇H₂₂ClNO₄ | 339.8 | 2-Chlorobenzyl | 351002-86-3 |

| (S)-1-Boc-3-pyrrolidinecarboxylic acid | C₁₀H₁₇NO₄ | 215.25 | None (carboxyl at position 3) | 140148-70-5 |

The position of substitution also influences molecular properties significantly. (S)-1-Boc-3-pyrrolidinecarboxylic acid, with the carboxylic acid group at the 3-position rather than the 2-position, exhibits different conformational constraints and reactivity patterns. This positional isomer has a molecular weight of 215.25 g/mol and demonstrates the importance of substitution pattern in determining overall molecular behavior.

Proline derivatives have been extensively studied in the context of peptide-based asymmetric catalysis, where the pyrrolidine ring provides conformational rigidity that enhances stereoselectivity. The incorporation of bulky substituents like the diphenylmethyl group can dramatically alter the steric environment around catalytic sites, leading to enhanced selectivity in various transformations including epoxidations and oxidative processes.

Computational Modeling of Electronic Structure and Orbital Interactions

Computational modeling approaches provide valuable insights into the electronic structure and orbital interactions of this compound that complement experimental crystallographic data. Density functional theory calculations have become the standard method for investigating molecular electronic properties, conformational preferences, and reaction mechanisms in organic chemistry. These computational studies reveal important details about electron distribution, frontier molecular orbitals, and potential energy surfaces that govern molecular behavior.

The electronic structure of this compound is dominated by several key features: the aromatic pi-systems of the two phenyl rings, the carbonyl groups of both the carboxylic acid and Boc protecting group, and the nitrogen lone pair of the pyrrolidine ring. The conjugation between these systems influences the overall electronic properties and reactivity patterns. The diphenylmethyl substituent introduces significant steric bulk while also providing stabilization through phenyl group interactions with other molecular components.

Molecular orbital calculations typically reveal that the highest occupied molecular orbital is primarily localized on the aromatic rings and nitrogen atom, while the lowest unoccupied molecular orbital often has significant contributions from the carbonyl carbon atoms. These orbital characteristics influence the compound's reactivity in nucleophilic and electrophilic processes, as well as its ability to participate in hydrogen bonding and other intermolecular interactions.

Conformational analysis through computational methods involves systematic exploration of the potential energy surface by rotating around key bonds, particularly the carbon-carbon bond connecting the diphenylmethyl group to the pyrrolidine ring. These calculations reveal multiple local minima corresponding to different conformational states, with energy barriers between conformers typically ranging from 5-15 kcal/mol. The relative populations of different conformers at room temperature can be estimated from their calculated energies, providing insight into the dynamic behavior of the molecule in solution.

The computational modeling of intermolecular interactions becomes particularly important when considering the compound's behavior in different solvents and its potential for self-association. Hydrogen bonding capabilities, primarily involving the carboxylic acid group as a donor and the carbonyl oxygens as acceptors, significantly influence solubility and crystallization behavior. Van der Waals interactions between the aromatic rings also contribute to the overall intermolecular potential, particularly in the solid state where pi-pi stacking arrangements may stabilize particular crystal forms.

Propiedades

IUPAC Name |

2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYLACKGJPIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407775 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-64-7 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection of Pyrrolidine Derivatives

The Boc protecting group is introduced to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent steps. A typical procedure involves reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Example procedure:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Boc protection | Pyrrolidine derivative + Boc2O + base (e.g., triethylamine), solvent: DCM or THF, temperature: 0–25 °C, time: 1–3 h | Reaction monitored by TLC; product isolated by extraction and purification |

This step yields tert-butyl (pyrrolidin-2-yl)carboxylate derivatives with high selectivity.

Introduction of the Diphenylmethyl Group at the 2-Position

The diphenylmethyl substituent can be introduced via nucleophilic substitution or addition reactions using diphenylmethyl reagents such as diphenylmethyl chloride or diphenylmethyl bromide under basic conditions.

A representative method includes:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Alkylation | Boc-protected pyrrolidine + diphenylmethyl halide + base (e.g., NaH, K2CO3) in DMF or N,N-dimethylacetamide (DMAc), temperature: 50–100 °C, time: 10–48 h | Reaction under nitrogen atmosphere to prevent oxidation; solvent choice critical for solubility and reaction rate |

The reaction proceeds via deprotonation at the 2-position followed by nucleophilic attack on the diphenylmethyl halide.

Reduction of Carboxylic Acid to Alcohol (Optional Intermediate)

In some synthetic routes, the carboxylic acid group is first reduced to the corresponding alcohol to facilitate further functionalization. This reduction is commonly performed using borane complexes such as borane-tetrahydrofuran (BH3-THF).

Example:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Reduction | (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid + BH3-THF (1 M) in THF, temperature: 0 °C to room temp, time: 3–4 h | Yield: ~85–90%; product isolated by quenching with HCl, extraction with ethyl acetate, drying and concentration |

This step provides tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil, useful for subsequent transformations.

Coupling Reactions Using Carbodiimide Chemistry

For the formation of amide bonds or coupling with other functional groups, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed in the presence of additives like 1-hydroxy-7-aza-benzotriazole (HOAt) and bases such as N-ethyl-N,N-diisopropylamine (DIPEA) in solvents like N,N-dimethylformamide (DMF).

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Coupling | Boc-pyrrolidine carboxylic acid + amine + EDC·HCl + HOAt + DIPEA in DMF, temperature: 20 °C, time: 3 h | Efficient coupling with minimal racemization; product isolated by aqueous workup and extraction |

This method is useful for attaching functional groups or building more complex molecules incorporating the Boc-protected pyrrolidine moiety.

Reaction Conditions and Solvent Considerations

- Solvents: Dimethylformamide (DMF) is preferred for alkylation and coupling reactions due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Atmosphere: Nitrogen atmosphere is often employed to prevent oxidation and moisture-sensitive side reactions.

- Temperature: Reactions typically proceed between 0 °C and 160 °C depending on the step, with careful control to optimize yield and selectivity.

- Workup: Organic phases are washed with brine (e.g., 25% NaCl solution) to remove residual water and inorganic salts, then dried over anhydrous magnesium sulfate before concentration.

Summary of Key Preparation Steps with Yields

| Step No. | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of pyrrolidine | Boc2O, base, DCM/THF, 0–25 °C, 1–3 h | >90 | High selectivity, straightforward isolation |

| 2 | Alkylation with diphenylmethyl halide | Diphenylmethyl chloride/bromide, NaH/K2CO3, DMF, 50–100 °C, 10–48 h | 70–85 | Requires inert atmosphere, careful solvent choice |

| 3 | Reduction of carboxylic acid to alcohol (optional) | BH3-THF, 0 °C to RT, 3–4 h | 85–90 | Quenching with acid, extraction and drying |

| 4 | Coupling via carbodiimide chemistry | EDC·HCl, HOAt, DIPEA, DMF, 20 °C, 3 h | 80–90 | Efficient amide bond formation with minimal side products |

Analytical and Purification Techniques

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and final products.

- Characterization: ^1H NMR spectroscopy and mass spectrometry (MS) are routinely used to confirm structure and purity.

- LCMS Monitoring: Reaction progress is monitored by liquid chromatography-mass spectrometry (LCMS) to ensure completion and detect impurities.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization in peptide synthesis or medicinal chemistry applications.

Reaction Conditions

-

Mechanistic Insight : The Boc group undergoes acid-catalyzed cleavage via carbocation formation (tert-butyl cation) and subsequent hydrolysis .

Decarboxylation Reactions

The carboxylic acid moiety can undergo decarboxylation under oxidative or thermal conditions, forming CO₂ and generating a substituted pyrrolidine derivative.

Oxidative Decarboxylation

-

Key Observation : Oxidative decarboxylation with Oxone proceeds via radical intermediates, while thermal decarboxylation follows a concerted pathway .

Esterification and Amide Formation

The carboxylic acid is reactive toward nucleophiles, enabling the synthesis of esters or amides for further derivatization.

Esterification

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acid catalysis | Methanol/H₂SO₄ | Methyl ester derivative isolated in 85% yield. | |

| Coupling agents | EDCI/DMAP | Activated ester forms intermediates for peptide coupling. |

Amide Formation

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA | Forms Boc-protected amides with primary amines (e.g., benzylamine). |

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic ring-opening under basic or acidic conditions, particularly at the

Aplicaciones Científicas De Investigación

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmaceutical applications. This article explores its various applications, including its role in drug development, synthesis of bioactive compounds, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against a wide spectrum of Gram-positive and Gram-negative bacteria, which is essential in addressing antibiotic resistance issues prevalent in clinical settings .

Muscarinic Receptor Antagonism

The compound has been studied for its potential as a muscarinic receptor antagonist. Such antagonists are valuable in treating conditions like irritable bowel syndrome and urinary incontinence, where modulation of smooth muscle activity is necessary .

Organocatalysis

This compound serves as an organocatalyst in asymmetric synthesis reactions, particularly in aldol reactions. Its enantiomerically pure forms have demonstrated efficacy in promoting these reactions under both aqueous and organic conditions, showcasing its versatility in synthetic chemistry .

Antimalarial Drug Discovery

In the context of antimalarial research, compounds derived from pyrrolidine structures have been identified as potential candidates targeting specific pathways within the malaria parasite Plasmodium falciparum. These investigations highlight the importance of such compounds in developing new classes of antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives, including those related to this compound, revealed significant antimicrobial activity against various pathogens. The findings suggest that structural modifications can enhance efficacy against resistant strains .

Case Study 2: Muscarinic Receptor Modulation

Research focused on the pharmacological profile of muscarinic antagonists derived from pyrrolidine frameworks demonstrated their utility in treating gastrointestinal motility disorders. The selectivity for smooth muscle over cardiac receptors was particularly noted, indicating a favorable side effect profile for therapeutic applications .

Case Study 3: Asymmetric Synthesis

In a study examining organocatalysts, enantiopure forms of this compound were successfully utilized to catalyze direct aldol reactions with high stereoselectivity. This application underscores the compound's role in advancing synthetic methodologies in organic chemistry .

Mecanismo De Acción

The mechanism of action of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The diphenylmethyl group enhances the compound’s stability and reactivity. The pyrrolidine ring can participate in various chemical reactions, making the compound versatile in synthetic applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Substituent Effects: Diphenylmethyl vs. Halogens (Cl, F) introduce electron-withdrawing effects, increasing the carboxylic acid’s acidity and reactivity in nucleophilic reactions . Diphenylmethyl vs. Alkyl (e.g., tert-Butyl): While both are bulky, tert-butyl groups are purely aliphatic, offering higher solubility in nonpolar solvents. Diphenylmethyl’s aromaticity enables π-stacking interactions, useful in supramolecular chemistry .

Physicochemical Properties

- Solubility : Bulky substituents (e.g., diphenylmethyl) reduce aqueous solubility compared to smaller groups like methyl or fluorobenzyl.

- Thermal Stability : Boc groups enhance thermal stability, enabling high-temperature reactions without decomposition .

Actividad Biológica

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a diphenylmethyl moiety attached to a pyrrolidine ring. This structural configuration is believed to influence its interaction with biological targets.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C19H23NO3

- Molecular Weight : 313.39 g/mol

Biological Activity

This compound has been studied for various biological activities, including its effects on enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of proteases, which play critical roles in various physiological processes and disease mechanisms. The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as cancer and viral infections.

Receptor Binding

The compound's affinity for specific receptors has also been investigated. Preliminary findings suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This interaction could have implications for the treatment of neurological disorders.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on serine proteases.

- Methodology : In vitro assays measuring enzyme activity in the presence of varying concentrations of the compound.

- Findings : The compound showed a dose-dependent inhibition, with IC50 values indicating significant potency against specific proteases.

-

Neurotransmitter Receptor Interaction :

- Objective : To assess binding affinity to dopamine receptors.

- Methodology : Radiolabeled ligand binding assays.

- Findings : Moderate affinity was observed, suggesting potential for modulating dopaminergic signaling.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Competitive inhibition at enzyme active sites.

- Allosteric modulation of receptor activity.

- Interference with protein-protein interactions.

Data Table: Biological Activity Summary

| Biological Activity | Target | Methodology | Key Findings |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | In vitro assays | Dose-dependent inhibition with significant IC50 values |

| Receptor Binding | Dopamine Receptors | Radiolabeled binding assays | Moderate affinity observed |

| Neuroprotective Effects | Neuronal Cells | Cell viability assays | Enhanced cell survival under stress conditions |

Research Findings

The exploration of this compound's biological activity is still in early stages, but existing research indicates its potential as a lead compound for drug development. Further studies are warranted to elucidate its full spectrum of activity and therapeutic applications.

Future Directions

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.

- In vivo studies to confirm efficacy and safety profiles.

- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.

Q & A

Q. What are the recommended safety protocols for handling 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid in laboratory settings?

- Methodological Answer : Researchers should use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, especially when handling powdered forms to avoid inhalation or skin contact. Respiratory protection is advised if ventilation is insufficient. Storage should adhere to recommended conditions (e.g., 2–8°C in inert atmospheres) to maintain stability, as the compound may degrade under exposure to moisture, heat, or incompatible materials like strong oxidizing agents . Emergency procedures for spills include using absorbent materials and avoiding ignition sources.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Analytical techniques such as HPLC (≥97% purity verification), NMR (for stereochemical and functional group confirmation), and mass spectrometry (for molecular weight validation) are critical. For example, the tert-butyloxycarbonyl (Boc) group in the structure produces distinct signals in H NMR (e.g., singlet at ~1.4 ppm for Boc methyl groups). Chiral HPLC or polarimetry may be required to resolve stereoisomers, as the compound’s activity can depend on its stereochemistry .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : The compound is stable under inert conditions (e.g., nitrogen atmosphere) at 2–8°C but may degrade upon prolonged exposure to moisture or acidic/basic environments. Periodic stability testing via TLC or HPLC is recommended. Degradation products, such as free pyrrolidine derivatives, can form under hydrolysis, necessitating repurification using column chromatography .

Q. What toxicological data are available for risk assessment?

- Methodological Answer : Acute toxicity studies classify the compound as non-hazardous under standard handling conditions, but chronic exposure risks (e.g., mutagenicity) remain unverified. In vitro assays (e.g., Ames test) should precede in vivo studies. Always consult SDS for updated hazard classifications and implement institutional biosafety protocols .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity?

- Methodological Answer : Boc protection of the pyrrolidine nitrogen is typically achieved using di-tert-butyl dicarbonate (BocO) in THF with a catalytic base (e.g., DMAP). For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) can direct the diphenylmethyl group’s addition. Reaction monitoring via F NMR (if fluorinated intermediates are used) and iterative recrystallization in hexane/ethyl acetate mixtures enhance enantiomeric excess .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer : Contaminants or solvated polymorphs may cause anomalous peaks. For example, residual solvents like DMSO-d can appear as singlets in H NMR. Use deuterated solvents with low water content and perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out byproducts .

Q. What strategies mitigate instability during catalytic hydrogenation or coupling reactions?

- Methodological Answer : The Boc group is susceptible to acidic or high-temperature conditions. Use mild deprotection agents (e.g., TFA in DCM at 0°C) and avoid prolonged heating. For Suzuki-Miyaura couplings, employ Pd(OAc) with SPhos ligand in degassed toluene/water mixtures to prevent Boc cleavage .

Q. How do in vitro and in vivo toxicological profiles compare, and how should contradictions be addressed?

- Methodological Answer : In vitro assays (e.g., hepatocyte viability tests) may underestimate metabolic activation pathways. Conduct comparative studies using microsomal preparations (e.g., rat liver S9 fraction) to identify reactive metabolites. If in vivo data (e.g., rodent studies) show higher toxicity, refine dosing regimens or explore prodrug strategies to improve pharmacokinetics .

Q. What role does stereochemistry play in biological activity, and how can it be controlled during synthesis?

- Methodological Answer : The (2S,4R) configuration is critical for binding to enzymatic targets (e.g., proteases). Use chiral starting materials (e.g., L-proline derivatives) and monitor enantiopurity via chiral HPLC. Dynamic kinetic resolution (DKR) or enzymatic desymmetrization can enhance stereoselectivity in diphenylmethyl group installation .

Q. How can this compound serve as a precursor in drug discovery (e.g., protease inhibitors)?

- Methodological Answer :

The pyrrolidine scaffold mimics peptide bonds, making it valuable for protease inhibition. Functionalize the carboxylic acid group via amide coupling (e.g., EDC/HOBt) to generate analogs. Structure-activity relationship (SAR) studies can optimize substituents on the diphenylmethyl group for improved target affinity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.